3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is an organic compound notable for its unique structural characteristics, including the presence of a fluorine atom and hydroxyl group attached to a phenolic ring. This compound is classified as a chiral amine due to the presence of a stereocenter in its structure. Its molecular formula is with a molecular weight of approximately 185.20 g/mol. The compound is of significant interest in various scientific fields, particularly medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be sourced from chemical suppliers and is classified under organic compounds, specifically as a phenolic compound with amino alcohol functionality. Its classification as a chiral molecule makes it relevant for studies involving stereochemistry and pharmacological activity.
The synthesis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves several key steps:
These methods enable the efficient production of the compound while maintaining its structural integrity.
The molecular structure of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.20 g/mol |
| IUPAC Name | 3-((1R,2S)-1-amino-2-hydroxypropyl)-4-fluorophenol |
| InChI | InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |
| InChI Key | KSGRMAZGPPJXMG-SSDLBLMSSA-N |
| Isomeric SMILES | CC@@HO |
| Canonical SMILES | CC(C(C1=C(C=CC(=C1)O)F)N)O |
This data highlights the compound's complex structure and its potential for varied interactions in biological systems.
3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol can undergo several types of chemical reactions:
These reactions allow for the modification of the compound's structure and properties, potentially leading to new derivatives with distinct functionalities.
The mechanism of action for 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific biological targets:
Research indicates that the presence of the fluorine atom enhances the compound's stability and reactivity, potentially increasing its efficacy in pharmacological applications.
The physical properties of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol include:
In terms of chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has diverse applications in scientific research:
The unique structural features of this compound make it a valuable asset in advancing research across multiple scientific disciplines. Further studies are warranted to fully elucidate its potential benefits and applications in medicine and industry.
CAS No.: 1319-31-9
CAS No.: 60889-05-6
CAS No.: 1361-51-9
CAS No.: 197787-20-5
CAS No.: 29578-05-0
CAS No.: 13140-29-9